Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
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Overview
Description
Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .
Chemical Reactions Analysis
Isoxazole derivatives have been synthesized and tested for various biological activities . For example, a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested for in vitro antifungal activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For the compound “3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid”, which has some structural similarity to the compound you’re asking about, it’s a solid with a molecular weight of 208.173 g/mol .
Scientific Research Applications
Synthesis and Characterization
- A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized, highlighting their phase behaviors and photo-luminescent properties. Compounds exhibited cholesteric and nematic mesophases, indicating their potential use in liquid crystal technology and materials science (Han et al., 2010).
- Another study focused on the structural characterization of oxadiazole derivatives used as spacers in synthesizing potential angiotensin II receptor antagonists. This research elucidated the molecular interactions and packing within the crystal structure of these compounds (Meyer et al., 2003).
Potential Pharmacological Activities
- Oxadiazole derivatives have been explored for their potential antimicrobial properties. For example, a study synthesized new 1,3,4-oxadiazole and benzothiazolylthioether derivatives, assessing their antimycobacterial and antibacterial activities. Among these compounds, certain derivatives showed excellent activity, underlining their potential as antimicrobial agents (Chavan et al., 2019).
- The synthesis and characterization of hybrid polymers by grafting 1,3,4-triazole and 1,2,4-oxadiazole moieties onto polyvinyl chloride were reported. These compounds showed significant biological activity, suggesting their use in developing new materials with antimicrobial properties (Kareem et al., 2021).
Chemical Engineering and Material Science
- Research into the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provided a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This method facilitates the creation of isoxazole-annulated heterocycles, contributing to the field of organic synthesis and material science (Ruano et al., 2005).
Safety and Hazards
Safety data for “3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Future research could focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
properties
IUPAC Name |
methyl 4-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-9-7-12(19-24-9)14-18-13(25-20-14)8-17-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-7H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQUHKMUATYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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